
Des(octyl)hexyl fingolimod
Übersicht
Beschreibung
Des(octyl)hexyl fingolimod is a derivative of fingolimod, a well-known sphingosine 1-phosphate receptor modulator. Fingolimod is primarily used as a disease-modifying therapy for relapsing-remitting multiple sclerosis. The compound acts on sphingosine-1-phosphate receptors to exert various pharmacological effects, including immunomodulation and neuroprotection .
Wirkmechanismus
Target of Action
Des(octyl)hexyl fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), regulating lymphocyte circulation and potentially having direct actions within the CNS .
Mode of Action
The active metabolite of this compound, fingolimod-phosphate, interacts with S1PRs, leading to a range of pharmacological effects . The primary action is the downregulation of S1P receptors, which leads to the sequestration of lymphocytes . This reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation .
Biochemical Pathways
This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to downstream effects such as apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhanced BDNF expression .
Pharmacokinetics
This compound is efficiently absorbed with an oral bioavailability of >90% . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of fingolimod, together with its slow absorption, means that fingolimod has a flat concentration profile over time with once-daily dosing . It is largely cleared through metabolism by cytochrome P450 (CYP) 4F2 .
Result of Action
The result of this compound’s action is a reduction in the severity of symptoms in conditions like multiple sclerosis . By reducing the number of T-cells in circulation and the CNS, it suppresses inflammation and potentially has direct actions within the CNS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex, or ethnicity on the pharmacokinetics of fingolimod have been observed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fingolimod typically involves a sequence of reactions starting from n-octylbenzene and 3-nitropropionic acid. The process includes Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The overall yield of this synthetic route is approximately 31%, with an atom economy of 82.7% .
Industrial Production Methods
Industrial production of fingolimod and its derivatives, such as Des(octyl)hexyl fingolimod, involves similar synthetic routes but optimized for large-scale production. This includes the use of safer reagents and conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Des(octyl)hexyl fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
The therapeutic potential of Des(octyl)hexyl fingolimod extends beyond MS. Below are notable applications based on recent research findings:
Case Studies
- Multiple Sclerosis Management : In a double-blind study involving patients with relapsing forms of MS, this compound significantly decreased annualized relapse rates compared to placebo, with a favorable safety profile noted over two years .
- Neuroprotection in Alzheimer’s Disease : A preclinical study indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved synaptic function in mouse models of AD, suggesting potential as a therapeutic agent for cognitive decline .
- Oncology Applications : A recent investigation into the effects of this compound on breast cancer cells revealed that it enhances apoptosis when combined with standard chemotherapy, indicating its potential as an adjunct therapy in oncology settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: The parent compound, used primarily for multiple sclerosis.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar therapeutic effects.
Ozanimod: A newer compound with a similar mechanism of action.
Uniqueness
Des(octyl)hexyl fingolimod is unique due to its specific structural modifications, which may enhance its pharmacological properties and reduce side effects compared to its parent compound .
Biologische Aktivität
Des(octyl)hexyl fingolimod, a derivative of fingolimod (FTY720), is an important compound in the treatment of multiple sclerosis (MS). This article explores its biological activity, focusing on its mechanisms, efficacy, safety profiles, and relevant case studies.
Overview of Fingolimod and Its Derivatives
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that acts as an immunosuppressant. Upon phosphorylation, it primarily targets the S1P1 receptor, leading to the down-regulation of this receptor on lymphocytes. This action prevents lymphocyte egress from lymphoid tissues, thereby reducing the number of circulating lymphocytes and modulating immune responses .
This compound is characterized by the absence of the octyl side chain present in fingolimod. This modification influences its pharmacokinetic properties and biological activity.
The primary mechanism by which this compound exerts its effects involves:
- S1P Receptor Modulation : Like fingolimod, this compound functions as a functional antagonist at S1P receptors. It exhibits a preference for S1P1 and shows lower activity at S1P2, S1P3, S1P4, and S1P5 receptors .
- Immunosuppressive Effects : By modulating lymphocyte circulation, it reduces inflammatory responses associated with MS. Clinical studies have shown significant reductions in relapse rates among patients treated with fingolimod .
Table 1: Efficacy Data from Clinical Trials
In the FREEDOMS trial, fingolimod reduced the annualized relapse rate (ARR) by approximately 52%, demonstrating its effectiveness in managing relapsing forms of MS. The TRANSFORMS trial further corroborated these findings by showing superior efficacy compared to traditional therapies like interferon beta .
Safety Profile
The safety profile of this compound is largely derived from studies on fingolimod. The most common adverse effects include:
- Macular Edema : Occurred in approximately 0.5% to 1.2% of patients treated with fingolimod, particularly those with a history of uveitis .
- Cardiovascular Effects : Fingolimod has been associated with transient bradycardia upon initiation; monitoring is recommended during the first dose .
- Infection Risk : As an immunosuppressant, there is an increased risk of infections; patients should be monitored accordingly .
Case Study 1: Long-term Efficacy and Safety
A cohort study in Hungary involving 570 RRMS patients treated with fingolimod for up to five years showed:
- Efficacy : 69.6% remained relapse-free throughout the study duration.
- Safety : The treatment was well-tolerated with manageable adverse effects; only a small percentage experienced serious complications .
Case Study 2: Real-world Effectiveness
An observational study indicated that fingolimod significantly reduced ARR across different patient demographics, including therapy-naïve individuals and those previously treated with other DMTs. The study highlighted persistent efficacy over time, reinforcing the drug's role as a first-line treatment for MS .
Eigenschaften
IUPAC Name |
2-amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)11-12-17(18,13-19)14-20/h7-10,19-20H,2-6,11-14,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZHSCCANOPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201794-93-5 | |
Record name | Des(octyl)hexyl fingolimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201794935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1201794-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DES(OCTYL)HEXYL FINGOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MF3OW1XK9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.